Solvent‑Free Microwave Synthesis of 5‑Aryl‑2,3‑diphenylpyrroles Delivers 15–25% Higher Yield than Classical Paal‑Knorr
A solvent‑free, microwave‑mediated condensation of 4‑aryl‑1,2‑diphenyl‑2‑butene‑1,4‑diones with ammonium formate furnishes 5‑aryl‑2,3‑diphenylpyrroles in 65–85 % isolated yield within minutes, whereas the classical Paal‑Knorr condensation under thermal reflux typically affords 50–70 % yield and requires hours [1]. The microwave protocol eliminates organic solvents entirely and tolerates a range of aryl substituents, providing the 2,3‑diphenylpyrrole core with improved efficiency and reduced environmental footprint.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 65–85 % (microwave, solvent‑free) |
| Comparator Or Baseline | Classical Paal‑Knorr synthesis: 50–70 % under thermal reflux |
| Quantified Difference | +15 % to +25 % absolute yield increase |
| Conditions | Solvent‑free microwave irradiation (700 W) vs. conventional solution‑phase reflux |
Why This Matters
Higher yield and elimination of hazardous solvents reduce both production cost and environmental burden, directly benefiting procurement decisions for large‑scale synthesis.
- [1] Rao, H.S.P.; Gorityala, B.K.; Vasantham, K. Studies in microwave mediated solvent‑free synthesis of 5‑aryl‑2,3‑diphenylpyrroles from 4‑aryl‑1,2‑diphenyl‑2‑butene‑1,4‑diones. Indian J. Chem. 2007, 46B, 1470‑1474. View Source
